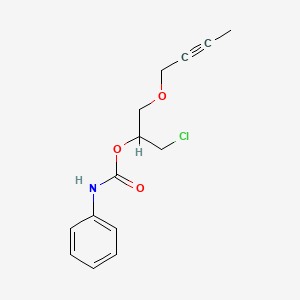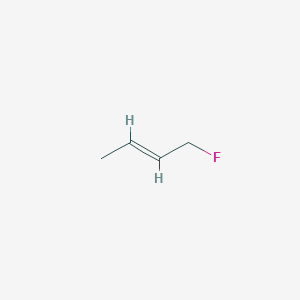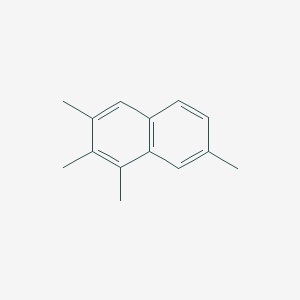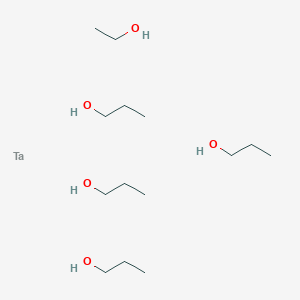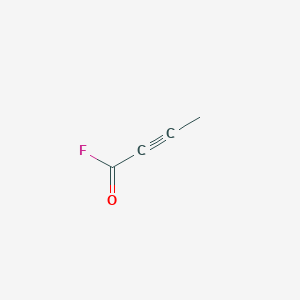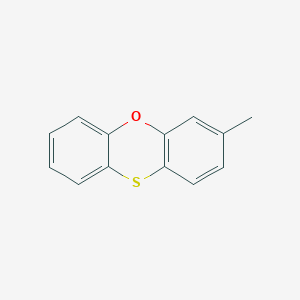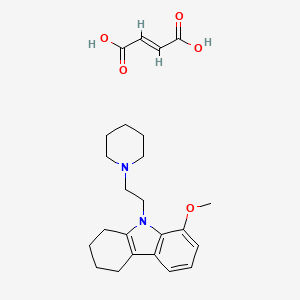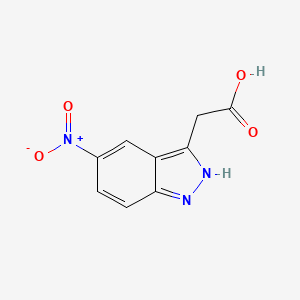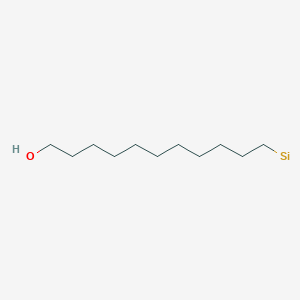
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is an organic compound that features a cyano group, a dimethylamino group, and a penta-2,4-dienamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the cyano group: This step might involve the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the penta-2,4-dienamide backbone.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, modulating their activity. The cyano and dimethylamino groups could play key roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide: Lacks the methyl group on the phenyl ring.
2-Cyano-5-(dimethylamino)-5-(4-chlorophenyl)penta-2,4-dienamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
54818-66-5 |
|---|---|
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C15H17N3O/c1-11-4-6-12(7-5-11)14(18(2)3)9-8-13(10-16)15(17)19/h4-9H,1-3H3,(H2,17,19) |
InChI-Schlüssel |
QIGALTZZKOYINO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


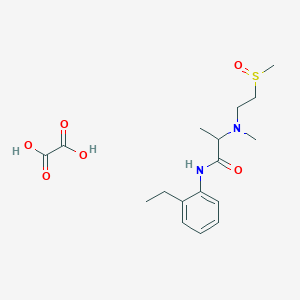
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

